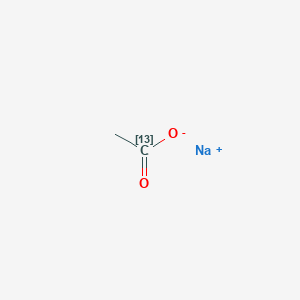

sodium;acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-CGOMOMTCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Sodium;acetate Within Contemporary Chemical Sciences

In modern chemical research, sodium;acetate (B1210297) is recognized for its versatility, extending far beyond its traditional roles. chemignition.combellchem.com It is a key compound in diverse fields, serving as a buffer solution in biochemical and molecular biology applications, a carbon source for bacterial cultivation, and a crucial component in the precipitation of DNA and RNA. bellchem.comatamanchemicals.com

A significant area of contemporary research focuses on the properties of its hydrated form, sodium;acetate trihydrate (SAT), as a phase-change material (PCM) for thermal energy storage. dtu.dkresearchgate.net SAT is valued for its high latent heat of fusion, appropriate melting point for applications like domestic hot water systems, and its low cost. atamanchemicals.comdtu.dk Research in this area is driven by the global need for sustainable energy solutions, with studies aiming to optimize the performance of SAT for efficient heat storage. dtu.dk

Furthermore, this compound is increasingly investigated within the realm of green and sustainable chemistry. Its biodegradable nature makes it an environmentally benign alternative in various applications, including as a de-icing agent and in wastewater treatment, where it serves as a carbon source for denitrifying bacteria. patsnap.compatsnap.com

Evolution of Research Perspectives in Acetate Chemistry

The academic focus on sodium;acetate (B1210297) has undergone a significant evolution. Initially, its applications were primarily in industrial processes that leveraged its basic chemical properties. In the early 20th century, it was mainly used as a food preservative and flavoring agent. patsnap.com By the mid-20th century, its role expanded into the textile industry as a pH regulator for dyeing processes and in the production of synthetic fibers. patsnap.comwikipedia.org

The 1970s marked a pivotal shift, with researchers exploring its utility in organic synthesis as a mild base and nucleophile. patsnap.com This period also saw the initial discovery of sodium;acetate trihydrate's potential as a phase-change material, a field that continues to be a major research focus today. dtu.dkpatsnap.com

The rise of "green chemistry" in the 1990s provided a new lens through which to view this compound. patsnap.com Its low toxicity and biodegradability were recognized as significant advantages, leading to research into its use in environmentally friendly applications. patsnap.comsantos.com In the 21st century, research has further diversified, with investigations into its role in nanotechnology for the synthesis of metal nanoparticles and as a catalyst in various chemical reactions. patsnap.comrsc.org

The study of acetate metabolism has also provided a deeper understanding of the fundamental role of the acetate ion in biological systems. Acetate is a key metabolite, primarily utilized in the form of acetyl coenzyme A (acetyl-CoA), which is central to energy metabolism and biosynthesis. wikipedia.orgnih.gov Research has elucidated the pathways of acetate formation and utilization in cells, highlighting its importance in both normal physiology and disease states. nih.gov

Chemical Reactivity and Mechanistic Investigations of Sodium Acetate

Role of Sodium;acetate (B1210297) in Organic Reaction Mechanisms

In organic synthesis, sodium;acetate serves as a crucial reagent, catalyst, or buffer in a wide array of reactions. patsnap.comcommonorganicchemistry.com Its basicity and nucleophilicity are central to its function in promoting rearrangements, forming esters, facilitating decarboxylations, and initiating condensations.

Acetate-Mediated Rearrangement Reactions

The acetate ion can participate in rearrangement reactions, often influencing the reaction pathway and product distribution. While not as common as other applications, its role as a base or nucleophile can be critical in specific molecular rearrangements. For instance, in certain base-mediated rearrangements of substituted propargylamines, the choice of base is crucial for the reaction outcome. acs.org Although stronger bases are often employed, the fundamental principle involves the deprotonation or nucleophilic attack by a basic species, a role that the acetate ion can fulfill under specific conditions.

In the Baeyer–Villiger oxidation, which is an intramolecular rearrangement, an alkyl group migrates to an electron-deficient oxygen atom. wiley-vch.de While peroxy acids are the typical reagents, the reaction environment, which can be buffered, influences the reaction's progress.

This compound in Esterification and Transesterification Pathways

This compound is frequently employed in esterification reactions, where it reacts with an alkyl halide to produce an ester. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where the acetate ion acts as the nucleophile.

Reaction: CH₃COONa + R-X → CH₃COOR + NaX (where R is an alkyl group and X is a halide)

This method is a classic route for the synthesis of acetate esters. wikipedia.orggoogle.com The efficiency of this reaction can be significantly improved by using a suitable solvent, such as dimethylformamide (DMF), and a catalyst like sodium iodide, especially when less reactive alkyl chlorides are used. google.com

In transesterification, the alkoxy group of an ester is exchanged with an alcohol. This process can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com When using basic conditions, an alkoxide is typically used. masterorganicchemistry.com this compound can be involved in related processes or used as a base in certain contexts, particularly in the study of reaction mechanisms. For example, radioactively labeled acetate ions have been used to investigate the mechanism of basic transesterification. masterorganicchemistry.com

Table 1: Examples of this compound in Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Reference |

|---|---|---|---|---|

| This compound | bromoethane | ethyl;acetate | Not specified | wikipedia.org |

| This compound | n-amyl chloride | n-amyl acetate | Dimethylformamide (DMF), sodium;iodide | google.com |

| This compound | n-decyl chloride | n-decyl acetate | Dimethylformamide (DMF), sodium;iodide | google.com |

| This compound | 1,3-dichloropropane | Mixed mono- and di-acetate esters | Dimethylformamide (DMF), sodium;iodide | google.com |

Decarboxylation Mechanisms Involving Acetate Salts

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org this compound itself can undergo decarboxylation to form methane (B114726) under harsh conditions, such as pyrolysis in the presence of sodium;hydroxide (B78521) and a catalyst like calcium;oxide. wikipedia.orgquora.comyoutube.com

Reaction: CH₃COONa + NaOH → CH₄ + Na₂CO₃ (with heat and catalyst) wikipedia.orgyoutube.com

This reaction is a classic example of decarboxylation of a carboxylate salt. youtube.com Acetate ions also play a role in other decarboxylation processes. For instance, in the oxidative decarboxylation of carboxylic acids using lead(IV);acetate, the reaction can proceed through carbonium ion intermediates, and the presence of this compound can accelerate the decomposition of the lead tetraacetate. nbu.ac.in Furthermore, in the context of advanced battery electrolytes, the decarboxylation of lithium;acetate is being explored as a method to form protective layers on electrodes. acs.org

Condensation Reactions Catalyzed or Initiated by this compound

This compound is a well-known base catalyst for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water. alfachemic.com

Perkin Condensation: In the Perkin condensation, an aromatic aldehyde reacts with an aliphatic acid anhydride (B1165640) in the presence of the sodium salt of the corresponding carboxylic acid to form an α,β-unsaturated carboxylic acid. alfachemic.com

Aldol (B89426) Condensation: this compound can be used as a base to catalyze aldol condensations, where two carbonyl compounds react to form a new carbon-carbon bond. alfachemic.com

Claisen Condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. openstax.orglibretexts.org While stronger bases like sodium;ethoxide are typically used, the general principle of base-catalyzed ester condensation is relevant. openstax.orglibretexts.org

Knoevenagel Condensation: This is another condensation reaction where this compound can act as a catalyst. alfachemic.com

Table 2: Condensation Reactions Involving this compound as a Catalyst

| Reaction Name | Reactants | Product Type | Role of this compound | Reference |

|---|---|---|---|---|

| Perkin Condensation | Aromatic aldehyde, Acid anhydride | α,β-Unsaturated carboxylic acid | Base Catalyst | alfachemic.com |

| Aldol Condensation | Aldehydes/Ketones | β-Hydroxy aldehyde/ketone | Base Catalyst | alfachemic.com |

| Knoevenagel Condensation | Carbonyl compound, Active methylene (B1212753) compound | α,β-Unsaturated product | Base Catalyst | alfachemic.com |

Inorganic and Organometallic Reactions

The utility of this compound extends beyond organic synthesis into the realm of inorganic and organometallic chemistry, primarily through its ability to act as a ligand in coordination complexes.

Coordination Chemistry of this compound Complexes

This compound exists in both anhydrous and trihydrate forms, with distinct crystal structures. wikipedia.org In the trihydrate form (CH₃COONa·3H₂O), the sodium ion exhibits a distorted octahedral coordination geometry. wikipedia.org These octahedra share edges to form one-dimensional chains. The acetate ions and water molecules link these chains through hydrogen bonding, creating a three-dimensional network. wikipedia.org

The acetate ion itself can act as a ligand in various coordination modes. It can coordinate to a metal center as a monodentate ligand (using one oxygen atom), a bidentate chelating ligand (using both oxygen atoms with the same metal ion), or a bidentate bridging ligand (linking two different metal ions). This versatility allows for the formation of a wide range of coordination complexes and organometallic compounds. For example, manganese(III);acetate is a versatile reagent in organic synthesis that facilitates oxidative free radical reactions. benthamdirect.com The acetate ligands in such complexes play a crucial role in modulating the reactivity of the metal center.

Reaction Kinetics and Thermodynamics Studies

The kinetics of reactions involving the acetate ion are crucial for understanding and optimizing various chemical processes, from industrial synthesis to geological phenomena. The thermal decomposition of metal acetates, including this compound, has been investigated using thermogravimetric techniques. akjournals.com Studies on the decomposition of this compound trihydrate under a constant flow of nitrogen have elucidated the kinetics of the dehydration and subsequent decomposition steps. akjournals.com

In hydrothermal environments, the decomposition rate of acetate is influenced by factors such as pH and the presence of mineral catalysts. proquest.com Kinetic experiments on the decomposition of acetic acid and this compound at 335°C and 355°C have been conducted to extrapolate reaction rates to lower, geologically relevant temperatures. proquest.com These studies revealed that the decomposition rates for buffered solutions of acetic acid and acetate were significantly faster than for solutions containing either species alone. proquest.com Furthermore, a linear relationship between the calculated activation enthalpies and entropies suggests a common mechanism for surface-catalyzed decomposition, likely involving the cleavage of the C-C bond. proquest.com

The following table presents kinetic data for the thermal decomposition of this compound.

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Reaction Stage | Temperature Range (°C) | Order of Reaction (n) | Activation Energy (Ea) (kJ/mol) | Method | Reference(s) |

|---|---|---|---|---|---|

| Dehydration | Not specified | Not specified | Not specified | Thermogravimetry | akjournals.com |

The thermodynamic properties of this compound and its aqueous solutions are fundamental to its various applications, including its use in heating pads and as a buffer solution. chemeurope.comwikipedia.org The thermochemical data for solid this compound have been well-documented.

Table 3: Thermochemical Properties of Anhydrous this compound at 298.15 K (25 °C)

| Property | Value | Unit | Reference(s) |

|---|---|---|---|

| Molar Mass | 82.034 | g·mol⁻¹ | wikipedia.org |

| Standard Molar Entropy (S⦵₂₉₈) | 138.1 | J·mol⁻¹·K⁻¹ | wikipedia.org |

The equilibrium of this compound in aqueous solutions is of particular importance. As the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide), this compound dissolves in water to produce acetate ions (CH₃COO⁻), which then establish an equilibrium with water:

CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)

This equilibrium results in a mildly alkaline solution. nih.gov The addition of a common ion, such as the acetate ion from a salt, to a solution of acetic acid shifts the acid's dissociation equilibrium to the left, a phenomenon known as the common ion effect. libretexts.orgjove.com This principle is the basis for acetate buffer solutions, which resist changes in pH. libretexts.org

Studies on the vapor pressure of aqueous this compound solutions have been conducted across various temperatures and molalities to determine water activities and osmotic coefficients. researchgate.net This data, combined with other thermodynamic measurements, has been used to develop Pitzer-type ion interaction models that can predict solubilities and activities in this compound-containing systems over a wide range of conditions. researchgate.net Furthermore, the liquid-liquid equilibria of systems containing this compound, water, and various alcohols have been investigated to understand their phase behavior and the salting-out strength of this compound. acs.orgresearchgate.net

The eutectic temperature of a 1:1 mixture of this compound and sodium;formate (B1220265) in water has been found to be -22°C, which is lower than the eutectic temperatures of systems based on the individual salts. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| Carbon dioxide |

| Ethylene (B1197577) glycol |

| Hydrogen |

| Iron(III) chloride hexahydrate |

| Magnetite |

| Methane |

| This compound |

| Sodium;formate |

| Sodium hydroxide |

| Sodium oxalate |

Catalytic Applications of Sodium Acetate and Acetate Derivatives

Homogeneous Catalysis

In homogeneous catalysis, reactants and catalysts exist in the same phase, typically a liquid solution. Sodium acetate (B1210297) and acetate-containing molecules have found diverse applications in this field, from facilitating organic reactions to forming the structural core of multinuclear metal catalysts.

Sodium acetate is frequently employed in organic chemistry as a weak base. commonorganicchemistry.com Its basicity is sufficient to deprotonate specific substrates, facilitating a wide range of chemical reactions. In this capacity, it can be considered a co-catalyst or promoter, enabling or accelerating the primary catalytic cycle. For instance, it is used in reactions where precise pH control is necessary, acting as a buffer to maintain the reaction medium within a mildly acidic to neutral range (pH 4–6). wikipedia.orgpatsnap.com

One notable application is in the synthesis of N-heterocyclic carbene (NHC) gold complexes, [Au(NHC)X]. rsc.org Research has demonstrated that sodium acetate can be used as a base for the activation of C–H and S–H bonds, facilitating the assembly of these gold complexes under mild, aerobic conditions and in green solvents. rsc.org In other contexts, such as the decarboxylation of certain compounds, salts of caesium are noted to catalyze the reaction, though sodium acetate is involved in the primary reaction with a catalyst like calcium oxide. wikipedia.org While often screened as a base in the optimization of new reactions, its role is pivotal in creating the necessary reaction environment for the main catalyst to function efficiently. commonorganicchemistry.comrsc.org

The acetate ligand (CH₃COO⁻) is a versatile bridging unit that can link multiple metal centers, forming di- or polynuclear complexes with unique catalytic properties. These acetate bridges can facilitate electron flow between metal centers, influencing the redox properties and reactivity of the complex. researchgate.net

A variety of heterometallic and homometallic acetate-bridged complexes have been synthesized and studied for their catalytic activity. researchgate.netrsc.org For example, heterometallic palladium(II)-indium(III) acetate-bridged complexes have been shown to catalyze the liquid-phase selective hydrogenation of phenylacetylene (B144264) and styrene. acs.org Similarly, dinuclear platinum(III) complexes linked by acetate bridges have been investigated not only for their potential as anticancer agents but also for their catalytic applications. nih.gov The oxidation of a dinuclear platinum(II) complex yields these Pt(III) species, which feature short metal-metal bonds stabilized by the bridging acetates. nih.gov

The structural characteristics of these complexes are key to their function. The acetate ligands hold the metal ions at specific distances, which can be crucial for reactions involving multiple substrate molecules. In a di-zinc complex used for the copolymerization of CO₂ and epoxides, the acetate bridge assists in the ring-opening of the epoxide by facilitating electron transfer between the two zinc centers. researchgate.net Iron-based molecular wheels, containing multiple oxo- and acetate-bridged iron species, have also been developed as electrocatalysts for processes like water splitting. acs.org

Examples of Acetate-Bridged Metal Complexes in Catalysis

| Metal(s) | Complex Type | Catalytic Application | Reference(s) |

|---|---|---|---|

| Palladium(II), Indium(III) | Heterometallic Acetate-Bridged | Homogeneous hydrogenation of alkynes and alkenes | acs.org |

| Platinum(III) | Dinuclear Acetate-Bridged | General catalysis, photoluminescence | nih.gov |

| Zinc(II) | Dinuclear Acetate-Bridged | Copolymerization of CO₂ and epoxides | researchgate.net |

| Iron(III/IV) | Dodecanuclear Acetate-Bridged | Electrocatalysis (Water Splitting) | acs.org |

| Zinc(II), Calcium(II), Magnesium(II) | Trinuclear Acetate-Bridged | Potential in catalysis and material science | researchgate.net |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst and reactants are in different phases. Typically, a solid catalyst is used to transform gaseous or liquid reactants. Acetate species play a significant role in this area, either as part of a supported catalyst formulation or as key surface intermediates in important industrial processes.

Supported catalysts involve dispersing an active component onto a high-surface-area material, or carrier, to enhance efficiency and stability. mdpi.comnih.gov While sodium acetate itself is not a common primary catalyst, it is involved in the synthesis and function of certain heterogeneous systems.

Furthermore, sodium acetate has been used as a reagent in the preparation of advanced supported catalysts. For instance, in the development of low-iridium-loading catalysts for water electrolyzers, the amount of sodium acetate used during the synthesis of an Ir/IrOₓ catalyst was shown to affect its subsequent performance and stability. acs.org

Performance of Mn-Modified Fly Ash in Catalytic Ozonation of Sodium Acetate

| Catalyst | Target Pollutant | Reaction | Key Finding | Reference(s) |

|---|---|---|---|---|

| Mn-modified fly ash | Sodium Acetate | Catalytic Ozonation | The catalyst enhances degradation by generating ROS from ozone. Performance is stable over multiple cycles. | mdpi.comnih.govnih.gov |

| Mn₀.₁₂/CFA(A+B) | Sodium Acetate (150 mg/L) | Catalytic Ozonation | Achieved ~40% removal under optimized conditions (50 mg/L ozone, 2 g/L catalyst, pH 10.8). | nih.gov |

The adsorption of reactant molecules onto a catalyst's surface is a fundamental step in heterogeneous catalysis. nih.govaskiitians.com Acetate species are crucial surface intermediates in several key industrial catalytic processes.

The synthesis of vinyl acetate monomer (VAM) from ethylene (B1197577), acetic acid, and oxygen over palladium-based catalysts is a prime example. acs.orguwm.edursc.org Studies on model catalyst surfaces, such as palladium single crystals, have revealed that acetic acid adsorbs and forms surface acetate species. acs.orguwm.edunih.gov The reaction is believed to proceed through the coupling of a surface acetate with an ethylene-derived species. uwm.edunih.govresearchgate.net The exact nature of the active acetate species (e.g., η¹-acetate vs. η²-acetate) has been a subject of investigation, with evidence suggesting that η²-acetate species adsorbed on oxygen-covered palladium are a likely reactant. uwm.edunih.gov The formation of VAM occurs when gas-phase ethylene reacts with these adsorbed acetates. uwm.edunih.gov Alloying palladium with gold is known to increase the selectivity of this reaction, possibly by stabilizing the surface acetate species. uwm.edu

The surface chemistry is complex, involving the adsorption of ethylene, acetic acid, and oxygen, and the subsequent surface reactions that lead to VAM or undesired side products like carbon dioxide. acs.orguwm.edu Understanding the behavior of these surface acetate intermediates is critical for optimizing catalyst design to improve activity, selectivity, and stability. rsc.org

Biocatalysis and Enzyme Systems (Non-Clinical)

In biocatalysis, enzymes or whole microbial cells are used to catalyze chemical reactions. Sodium acetate serves as a fundamental carbon source and plays a role in the activation and regulation of various enzyme systems outside of clinical applications.

Acetate is a key molecule at the intersection of metabolism and cellular regulation. frontiersin.org For it to be utilized by biological systems, it must first be converted to acetyl coenzyme A (acetyl-CoA), a central metabolic intermediate. frontiersin.orgwikipedia.org This activation is carried out by acyl-CoA short-chain synthetase (ACSS) enzymes. frontiersin.orgnih.gov Once formed, acetyl-CoA enters numerous metabolic pathways, including the citric acid cycle for energy production and the synthesis of lipids. wikipedia.org

In biotechnological applications, sodium acetate is commonly used as a carbon source for culturing bacteria. wikipedia.org It is also employed in enzyme activation. For example, studies on the enzyme subtilisin Carlsberg showed that its activity in non-aqueous solvents like hexane (B92381) could be dramatically increased by using salts like sodium acetate. nih.gov The combination of kosmotropic sodium acetate and a buffering agent significantly enhanced enzyme activity, improving its catalytic efficiency by thousands of times compared to the salt-free enzyme. nih.gov This activation is linked to the salt's ability to structure the small amount of water essential for enzyme function in organic media. nih.gov

Furthermore, the regulation of enzymes that convert acetate and acetyl-CoA is critical in microorganisms. In the archaeon Haloarcula marismortui, the enzymes responsible for acetate metabolism are regulated depending on the available carbon source, such as glucose or acetate. oup.com Acetate can be formed as a major end product of fermentation in many anaerobic archaea, representing a key step for ATP synthesis. oup.com The study of these enzymatic pathways provides insight into microbial metabolism and informs the engineering of microorganisms for biocatalytic production of chemicals.

Acetate as a Substrate or Co-factor in In Vitro Enzymatic Reactions

Acetate, a simple monocarboxylic acid, serves as a fundamental building block and signaling molecule in various biological processes. frontiersin.org For acetate to be utilized in most enzymatic reactions, it must first be activated by conversion to its thioester derivative, acetyl coenzyme A (acetyl-CoA). frontiersin.orgnih.gov This conversion is a critical step that links acetate metabolism with central cellular pathways.

Once formed, acetyl-CoA acts as a crucial substrate, feeding the acetyl group into central metabolic pathways. These include the tricarboxylic acid (TCA) cycle for energy production, the glyoxylate (B1226380) cycle, and gluconeogenesis for the synthesis of larger carbon compounds. nih.gov In the halophilic archaeon Haloarcula marismortui, distinct acetyl-CoA synthetases regulate acetate metabolism; an ADP-forming acetyl-CoA synthetase (ACD) is primarily for acetate formation, while an AMP-forming acetyl-CoA synthetase (ACS) is used for its consumption. oup.com

Beyond its role as a direct substrate, the acetate metabolic pathway can function in co-factor regeneration systems. In certain in vitro biocatalytic setups, acetate kinase is employed in an auxiliary reaction to regenerate ATP. researchgate.net In this system, the inexpensive substrate acetyl phosphate (B84403) donates its phosphate group to ADP, catalyzed by acetate kinase, to form ATP. researchgate.net This ensures a continuous supply of the essential ATP co-factor for the primary enzymatic reaction, avoiding the need for stoichiometric amounts of expensive ATP. researchgate.net

Additionally, sodium acetate itself is often used as a component in reaction buffers for enzymatic studies. For instance, the enzymatic hydrolysis of cellulose (B213188) acetate by cellulase (B1617823) has been carried out in sodium acetate solutions, which provide the optimal pH for enzyme activity. sid.ir

The table below summarizes the key enzymes involved in the primary activation of acetate for its use as a substrate in enzymatic reactions.

| Enzyme/Pathway | Organism(s) | Subcellular Location | Reaction | Function |

| ACSS1 (Acetyl-CoA Synthetase 1) | Mammals | Mitochondria | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi | Generates acetyl-CoA for the TCA cycle. frontiersin.orgnih.gov |

| ACSS2 (Acetyl-CoA Synthetase 2) | Mammals, E. coli | Cytoplasm, Nucleus | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi | Generates acetyl-CoA for lipogenesis and histone acetylation. frontiersin.orgnih.govfrontiersin.org |

| AckA-Pta Pathway | Bacteria (E. coli) | Cytoplasm | Acetate + ATP ↔ Acetyl-P + ADP; Acetyl-P + CoA ↔ Acetyl-CoA + Pi | Reversible pathway for both acetate utilization and excretion. nih.govasm.org |

| ACS (AMP-forming acetyl-CoA synthetase) | Archaea (H. marismortui) | Cytoplasm | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi | Acetate assimilation. oup.com |

| ACD (ADP-forming acetyl-CoA synthetase) | Archaea (H. marismortui) | Cytoplasm | Acetyl-CoA + ADP + Pi ↔ Acetate + ATP + CoA | Acetate formation and ATP synthesis. oup.com |

Biocatalytic Transformations Utilizing Acetate Species

Acetate and its derivatives are valuable feedstocks in biocatalytic transformations for the production of a wide range of chemicals. nih.gov The ability to engineer microorganisms to efficiently utilize acetate as a primary carbon source has opened avenues for converting low-cost feedstocks, and even waste products like CO₂, into valuable compounds. nih.govdoe.gov

Engineered Escherichia coli has been extensively used as a microbial cell factory for this purpose. By manipulating its metabolic pathways, researchers have successfully directed the carbon flow from acetate towards the synthesis of various chemicals. nih.gov For example, by optimizing the TCA cycle and enhancing acetate uptake, strains have been developed to produce succinic acid and itaconic acid from sodium acetate. nih.gov Similarly, metabolic engineering has enabled the production of biofuels and platform chemicals like isobutanol and 2,3-butanediol (B46004) from acetate. nih.gov

Whole-cell biocatalysis offers a cost-effective alternative to using purified enzymes. A notable example is the synthesis of cinnamyl acetate, a compound used in the fragrance industry. figshare.com A novel esterase from Acinetobacter hemolyticus, when expressed in E. coli, serves as a whole-cell catalyst that efficiently produces cinnamyl acetate via transesterification, using vinyl acetate as the acyl donor. figshare.com This system achieved a conversion of cinnamyl alcohol to cinnamyl acetate of up to 97.1% in a non-aqueous solvent. figshare.com

Lipases are another class of enzymes widely employed in biocatalytic transformations involving acetate derivatives. They are used in transesterification reactions to synthesize various esters under mild conditions. acs.orgmdpi.comresearchgate.net For instance, the enzymatic synthesis of vitamin E acetate, a stable form of the vitamin, is achieved through lipase-catalyzed transesterification, offering a more sustainable alternative to chemical methods. researchgate.net Similarly, lipases catalyze the selective acylation of panthenol using short-chain esters like isopropyl acetate to produce panthenyl monoacyl esters for the cosmetics industry. acs.org The production of naringin (B1676962) acetate, a modified flavonoid, has also been optimized using lipases with various acyl donors. mdpi.com

Furthermore, sodium acetate can be used as a supplement in cultivation media to enhance the production of enzymes that facilitate biocatalytic processes. In the cultivation of the edible mushroom Volvariella volvacea, the addition of sodium acetate to the substrate was shown to increase the activity of cellulase and hemicellulase. frontiersin.orgresearchgate.net This enhanced enzymatic hydrolysis of the lignocellulosic substrate provides more nutrients for the mushroom, leading to significantly increased yields. frontiersin.org

The table below presents examples of value-added chemicals produced through biocatalytic transformations using acetate as a carbon source, primarily in engineered E. coli.

| Product | Organism | Acetate Concentration | Titer/Yield | Reference |

| Succinic Acid | E. coli | 50 mM Sodium Acetate | 11.23 mM | nih.gov |

| Succinic Acid | E. coli | Not specified | 30.9 mM (0.50 mol/mol yield) | nih.gov |

| Isobutanol | E. coli | 50 mM Acetate | 157.05 mg/L | nih.gov |

| Cinnamyl Acetate | E. coli (expressing EstK1) | Vinyl Acetate (Acyl Donor) | 97.1% conversion | figshare.com |

| Itaconic Acid | E. coli | Not specified | Not specified | nih.gov |

| 2,3-Butanediol | E. coli | Not specified | Not specified | nih.gov |

| Mevalonate | E. coli | Not specified | Not specified | nih.gov |

Applications in Materials Science and Engineering Research

Precursor in Advanced Material Synthesis

Sodium acetate (B1210297) serves as a crucial precursor and reagent in the bottom-up synthesis of a wide array of advanced materials. Its role is often multifaceted, acting as a source of sodium ions, an acetate provider, a pH buffer, a structure-directing agent, or a fuel in different synthesis processes.

In the synthesis of metal oxide nanoparticles, sodium acetate is widely employed to control the size, morphology, and crystalline properties of the final product. In the hydrothermal synthesis of Zinc Ferrite (ZnFe2O4) nanoparticles, for instance, sodium acetate is used as a fuel, and varying its concentration allows for the tuning of particle size and structural properties. mdpi.com An increase in the amount of sodium acetate leads to a decrease in particle size and a corresponding increase in the surface area of the ZnFe2O4 nanoparticles. mdpi.com

Similarly, in the solvothermal synthesis of magnetite (Fe3O4) nanoparticles, anhydrous sodium acetate acts as a structure-directing agent. doaj.orgrsc.org By adjusting the amount of sodium acetate, researchers can control the morphology of the Fe3O4 particles, producing structures ranging from porous to hollow with sizes from 85 to 250 nm. doaj.orgrsc.org It is also used as an alkali source and stabilizing agent in the synthesis of spherical Fe3O4 nanoparticles. acs.org

The synthesis of Zinc Oxide (ZnO) nanoparticles also benefits from the use of acetate-based precursors. nih.gov Studies comparing different zinc salts have shown that acetate precursors can lead to the formation of uniform, conical prism-shaped ZnO nanoparticles with narrow size distributions. nih.gov The acetate ion is believed to have a shielding effect that prevents nanoparticle fusion during growth. nih.gov

Table 1: Effect of Sodium Acetate on Metal Oxide Nanoparticle Synthesis

| Nanoparticle | Synthesis Method | Role of Sodium Acetate | Observed Effect | Reference |

|---|---|---|---|---|

| Zinc Ferrite (ZnFe2O4) | Hydrothermal | Fuel / Size control agent | Increased concentration decreases particle size and increases surface area. | mdpi.com |

| Magnetite (Fe3O4) | Hydrothermal/Solvothermal | Structure-directing agent | Controls morphology (porous/hollow) and particle size (85-250 nm). | doaj.orgrsc.org |

| Zinc Oxide (ZnO) | Aqueous Synthesis | Precursor / Stabilizing agent | Promotes uniform, conical prism-shaped particles (25 nm) due to a shielding effect. | nih.gov |

Acetate serves as a valuable carbon precursor in the fabrication of various carbon-based materials. In the realm of sustainable chemistry, acetate derived from the pyrolysis of lignocellulosic biomass is considered an energy-rich liquid fraction that can be utilized. mdpi.com

Sodium acetate has been used to modify activated carbon to enhance its functional properties, such as its capacity for adsorbing metal ions from aqueous solutions. researchgate.net For example, activated carbon modified with a 15% sodium acetate solution showed a 2.2-fold increase in copper adsorption capacity compared to unmodified carbon. researchgate.net Furthermore, sodium acetate has been investigated as an additive in the microwave pyrolysis of waste textiles. researchgate.netmdpi.com In this process, the addition of metal acetates, including sodium acetate, can enhance the efficiency of producing syngas and pyrolytic carbon. researchgate.netmdpi.com

Cellulose (B213188) acetate, a related acetate precursor, is used to produce carbon nanofibers. colorado.edu These nanofibers are fabricated by electrospinning a cellulose acetate solution, followed by deacetylation and subsequent carbonization at high temperatures. colorado.edu

Sodium acetate plays a role as a mineralization agent in the synthesis of certain Metal-Organic Frameworks (MOFs). For example, in the hydrothermal synthesis of the chromium-based MOF known as MIL-101, sodium acetate is added to the reaction mixture containing chromium nitrate (B79036) and 1,4-benzenedicarboxylic acid. researchgate.net

More broadly, the use of organic salts, such as acetates, instead of their protonated ligand counterparts is an innovative and environmentally friendly method for preparing carboxylate-based MOFs. washington.edu This salt-based approach is advantageous because it enhances the solubility of the linker and bypasses the deprotonation step, allowing for syntheses to occur rapidly in water at room temperature. researchgate.netwashington.edu This method has been successfully used to prepare high-quality nanocrystalline MOFs like MOF-74 and various X-MIL-53-Al materials. washington.edu

Crystal Growth and Engineering

Sodium acetate is a model compound for studying crystallization phenomena and is actively used in directing the growth of crystalline materials.

The most illustrative example of sodium acetate's role in directed crystal growth is the phenomenon often demonstrated as "hot ice." A supersaturated solution of sodium acetate trihydrate can remain in a liquid state indefinitely until a seed crystal is introduced. colorado.educhemedx.org Upon contact with the seed crystal, which provides a nucleation site or template, rapid and exothermic crystallization occurs, with the solid crystal lattice growing directionally from the point of contact. chemedx.orglibretexts.org This process can be controlled to form towers and other structures. colorado.edu

This principle of directed growth is being explored in more complex systems. For instance, the crystallization of sodium acetate within patterned hydrogels allows for the creation of dynamic heat maps. nih.gov The crystal growth rate is influenced by the polymer mesh of the hydrogel, which impedes the mass transfer processes necessary for crystal formation. nih.gov In nanoparticle synthesis, the acetate ion itself directs crystal growth by preferentially binding to certain crystal facets, altering their surface-free energy and thus controlling the final morphology of the nanocrystals. nih.gov

Sodium acetate is a subject of intense study for its complex crystallization behavior, including its kinetics and polymorphism. Despite its simple chemical formula, it exhibits multiple crystalline forms. Research has identified new polymorphs of anhydrous sodium acetate, including a tetragonal form and an orthorhombic form, in addition to previously known structures. mdpi.comdoaj.orgresearchgate.net These different polymorphs have distinct packing environments and can be obtained under specific temperature conditions. mdpi.comresearchgate.net

The kinetics of crystallization from supersaturated solutions are famously rapid upon nucleation but can be influenced by various factors. Studies have shown that polymer additives can modify the crystal habit and even suppress the precipitation of the anhydrous form of sodium acetate, preventing incongruent melting and making it a more reliable phase-change material for heat storage. rsc.org Furthermore, research into pseudopolymorphism investigates the controlled crystallization of either the anhydrate or trihydrate form from a supersaturated solution, which can be influenced by external triggers like ultrashort laser pulses. acs.org The cooling rate of a sodium acetate solution also significantly impacts the final crystal form, yielding threads under rapid cooling and prismatic crystals under slow cooling. crystalls.info

Table 2: Known Polymorphs of Anhydrous Sodium Acetate

| Polymorph Name/Form | Crystal System | Discovery Context | Reference |

|---|---|---|---|

| Form I | Orthorhombic | Characterized from crystals obtained at 337 K. | mdpi.com |

| Form II | Orthorhombic | Characterized from crystals obtained at 337 K. | mdpi.com |

| Form III | Tetragonal | Newly identified from supersaturated aqueous solution. | mdpi.comresearchgate.net |

| Form IV | Orthorhombic | Formed upon warming of Form III after cooling to 100 K. | mdpi.comresearchgate.net |

Supramolecular Chemistry and Self-Assembly

In the realm of materials science and engineering research, the principles of supramolecular chemistry and self-assembly offer powerful tools for the bottom-up construction of complex, functional materials. Sodium acetate, as a source of the acetate anion, plays a significant and multifaceted role in this field. The acetate ion's size, charge, and coordination capabilities allow it to act as a versatile building block, a template, or a modulator in the formation of a wide array of supramolecular structures. Its involvement ranges from directing the assembly of intricate coordination polymers and metal-organic frameworks to participating in specific host-guest interactions that are crucial for molecular recognition and the development of advanced materials.

Directed Self-Assembly of Acetate-Containing Structures

The directed self-assembly of molecular components into well-defined, ordered structures is a cornerstone of modern materials chemistry. The acetate anion, derived from sodium acetate, is a key player in this process, influencing the formation of complex architectures through various non-covalent interactions. Its role is particularly prominent in the self-assembly of coordination polymers and metal-organic frameworks (MOFs), where it can act as a ligand, a structure-directing agent, or a modulator to control the dimensionality, topology, and properties of the resulting material.

Research has demonstrated that acetate can be instrumental in the formation of discrete molecular architectures. For instance, the self-assembly of coordination cages, which are complex, hollow structures with potential applications in catalysis and separations, can be influenced by the presence of acetate ions. nih.govnih.govrsc.org These ions can participate in the coordination sphere of the metal ions, thereby guiding the assembly of the organic ligands into a specific cage-like structure. Furthermore, the acetate anion can facilitate the formation of hydrogen-bonded networks, contributing to the stability and structural integrity of the final assembly. nih.govharvard.edupnas.org

In the synthesis of MOFs, sodium acetate is often employed as a modulator. Modulators are compounds added to the synthesis mixture to compete with the primary organic linkers for coordination to the metal centers. This competition can influence the nucleation and growth of the MOF crystals, allowing for control over their size, morphology, and defectivity. rsc.org For example, in the synthesis of zirconium-based MOFs, acetic acid, derived from sodium acetate in solution, has been shown to enhance the crystallinity and increase the particle size of materials like UiO-66. rsc.org The concentration of the acetate modulator is a critical parameter that can be tuned to achieve desired material properties. Studies have shown that varying the amount of acetate can lead to different structural outcomes, including the formation of different phases or topologies. researchgate.net For instance, in the synthesis of a dysprosium-based MOF, the addition of sodium acetate led to a reduction in particle size and a change in morphology. rsc.org

The following table summarizes findings from studies where acetate was used as a modulator in the self-assembly of MOFs, highlighting its effect on the final product.

Table 1: Influence of Acetate as a Modulator in the Self-Assembly of Metal-Organic Frameworks

| MOF System | Metal Ion | Primary Linker | Acetate Source | Effect of Acetate Modulation | Reference |

| UiO-66 | Zr | 1,4-benzenedicarboxylate (1,4-bdc) | Acetic acid | Enhanced particle size and porosity. | rsc.org |

| MIL-68(In) | In | 1,4-benzenedicarboxylate (1,4-bdc) | Sodium acetate | Reduced particle size. | rsc.org |

| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylate (btc) | Sodium acetate | Smaller particle size compared to using sodium formate (B1220265) as a modulator. | rsc.org |

| [Dy(1,3,5-btc)(H₂O)]n | Dy | Benzene-1,3,5-tricarboxylate (btc) | Sodium acetate | Reduced particle size and altered morphology. | rsc.org |

| DUT-52(Zr) | Zr | 2,6-naphthalenedicarboxylate (2,6-ndc) | Acetic acid | Facilitated formation of the fcu topology. | researchgate.net |

| DUT-53(Hf) | Hf | 2,6-naphthalenedicarboxylate (2,6-ndc) | Acetic acid | Led to the isolation of an eight-connected material with ordered acetate incorporation. | researchgate.net |

Host-Guest Chemistry Involving Acetate Anions

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The acetate anion can act as a guest, being selectively bound within the cavity of various synthetic host molecules. This recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and anion-π interactions. The study of these interactions is crucial for the development of sensors, separation technologies, and drug delivery systems.

A variety of macrocyclic hosts have been investigated for their ability to bind acetate. These include calixarenes, cyclodextrins, and cucurbiturils, each offering a unique cavity size, shape, and chemical environment for guest encapsulation. The stability of the resulting host-guest complex is quantified by the association constant (Kₐ), with higher values indicating stronger binding.

Research has shown that the binding affinity of a host for the acetate anion can be influenced by several factors. The structure of the host molecule is paramount; modifications to the host's framework can enhance its selectivity for acetate over other anions. For example, the introduction of urea (B33335) or amide functional groups into a calixarene (B151959) scaffold can lead to stronger binding of carboxylates like acetate through the formation of multiple hydrogen bonds. researchgate.net The nature of the solvent also plays a critical role, as the solvation of both the host and the anion can compete with the complexation process. researchgate.net

Furthermore, the presence of cations, such as the sodium ion from sodium acetate, can influence the binding event. In some systems, the cation can interact with the host or the host-guest complex, leading to a modulation of the binding affinity. nih.gov This can be a crucial consideration in the design of responsive materials where binding and release can be controlled by external stimuli.

Anion-π interactions, where an anion is attracted to an electron-deficient aromatic ring, have also been identified as a significant force in the binding of acetate. nih.govscispace.comunige.ch Computational and experimental studies have provided evidence for the role of these interactions in stabilizing host-guest complexes containing acetate. nih.govscispace.comunige.ch

The following tables present a compilation of research findings on the host-guest chemistry of the acetate anion, including association constants and thermodynamic data for its complexation with various hosts.

Table 2: Association Constants for Acetate Host-Guest Complexes

| Host Molecule | Guest Anion | Solvent | Association Constant (Kₐ, M⁻¹) | Technique | Reference |

| Tetraureido-calix scispace.comarene derivative | Diacetate-calix scispace.comarene | Not Specified | Practically quantitative | Not Specified | researchgate.net |

| Cobaltocenium calix scispace.comarene with CONH functional group | Acetate | DMSO-d₆ | log Kₛ = 1.3 | NMR | researchgate.net |

| Naphthalenediimide transporter | Acetate | Not Specified | Selectivity inverted by supramolecular organization | Not Specified | nih.govscispace.com |

| Resorcin scispace.comarene-based receptor | Acetate | CDCl₃ | 4.8(3) x 10³ | ¹H NMR | rsc.org |

| M₉L₆ expanded coordination cage | Acetate buffer | Aqueous | Kₐ₁ = (4.8 ± 1.2) x 10⁴, Kₐ₂ = (2.6 ± 0.2) x 10⁵ | UV-vis | acs.org |

Table 3: Thermodynamic Data for Acetate Complexation

| Host Molecule | Guest Anion | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Technique | Reference |

| β-Cyclodextrin | Benzoic acid (related carboxylate) | Water-Ethanol mixtures | Varies with solvent composition | Varies with solvent composition | Varies with solvent composition | ITC | atlantis-press.com |

| α-Cyclodextrin | Dodecanoic acid (related carboxylate) | Not Specified | Not Specified | Not Specified | Not Specified | Conductometry | acs.org |

| β-Cyclodextrin | Dodecanoic acid (related carboxylate) | Not Specified | Not Specified | Not Specified | Not Specified | Conductometry | acs.org |

| 2-HP-β-Cyclodextrin | Dodecanoic acid (related carboxylate) | Not Specified | Not Specified | Not Specified | Not Specified | Conductometry | acs.org |

| Cucurbit[n]uril (n=7-8) | Various guests | Aqueous | Not Specified | Enthalpically driven | Entropically unfavorable | ITC, MD | plu.mxacs.org |

Environmental Science and Engineering Research Applications

Biodegradation and Bioremediation Studies

The utility of sodium acetate (B1210297) in environmental cleanup is rooted in its ability to be easily metabolized by a wide range of microorganisms. This property is harnessed to support and enhance the natural degradation of pollutants.

Acetate is a central metabolite in microbial catabolism and can be readily processed by numerous bacteria and yeasts found in soil, sewage, and sludge. nih.gov Microbial degradation of acetate in these environments is a key part of the carbon cycle. In aerobic bacteria, for instance, acetate is first converted to acetyl-coenzyme A (acetyl-CoA). researchgate.netmdpi.com This conversion can be catalyzed by acetyl-CoA synthetase. mdpi.com Once formed, acetyl-CoA enters central metabolic pathways to be oxidized for energy and biomass production. mdpi.com

The primary pathways for its oxidation are the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) bypass. nih.govresearchgate.net

Tricarboxylic Acid (TCA) Cycle : Acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that ultimately produce carbon dioxide, water, and energy in the form of ATP.

Glyoxylate Bypass : This pathway is crucial when acetate is the sole carbon source. mdpi.com It allows organisms to synthesize C4 compounds, like malate, from two C2 compounds (acetyl-CoA), which can then be used for gluconeogenesis and biomass synthesis. mdpi.com

The efficiency of these degradation pathways is influenced by various environmental factors, including pH, temperature, moisture content, and the presence of other nutrients. mdpi.com For example, near-neutral pH (6.0–7.5) is often optimal for the degradation of many organic pollutants by microbial communities. mdpi.com

Sodium acetate serves as an effective external carbon source to stimulate microbial activity in bioremediation efforts. pengfachemical.com By providing a readily available nutrient, it promotes the growth and reproduction of microorganisms that are capable of degrading targeted pollutants. pengfachemical.com This process, known as biostimulation, can accelerate the cleanup of contaminated sites.

In the context of bioremediation, sodium acetate can support diverse metabolic processes. For example, it is used in the cultivation of specific bacteria, such as Geobacter sulfurreducens, which are studied for their ability to remediate radioactive materials like uranium. acs.org In these processes, the bacteria can use uranium(VI) as an electron acceptor, and their growth is supported by a carbon source, which can be sodium acetate. acs.org The addition of a high-quality carbon source like sodium acetate is essential for maintaining the metabolic activity required for the transformation of pollutants into less harmful substances. pengfachemical.com

Wastewater Treatment Technologies

In wastewater treatment, sodium acetate is widely applied as a supplemental carbon source to improve the efficiency of biological nutrient removal processes. Its high biodegradability and rapid uptake by microorganisms make it a preferred choice for enhancing denitrification and biological phosphorus removal.

Denitrification is a microbial process that converts nitrate (B79036) (NO₃⁻) to nitrogen gas (N₂), removing nitrogen from wastewater and mitigating eutrophication. This process requires an electron donor, which is typically an organic carbon source. nih.gov When the intrinsic carbon content of wastewater is insufficient, an external source is needed to drive the denitrification reaction to completion. nih.gov

Sodium acetate is frequently chosen as an external carbon source due to its high denitrification efficiency. nih.gov Research shows that denitrifying bacteria can readily assimilate acetate, leading to rapid denitrification rates. semanticscholar.org Studies have investigated the characteristics of denitrification using sodium acetate as the sole carbon source, noting that an increase in the carbon-to-nitrogen (C/N) ratio significantly increases the denitrification rate. semanticscholar.org Even when added in excess, sodium acetate is adsorbed effectively by the activated sludge, which can help maintain a low chemical oxygen demand (COD) in the effluent. semanticscholar.org

| Carbon Source | Denitrification Rate | Microbial Adaptability | Safety | Relative Cost |

|---|---|---|---|---|

| Sodium Acetate | Fast | High | High | Moderate |

| Methanol | Moderate | Medium | Low (flammable) | Low |

| Glucose | Fast | High | High | High |

Enhanced biological phosphorus removal (EBPR) is a wastewater treatment process that uses specific microorganisms, known as polyphosphate-accumulating organisms (PAOs), to remove phosphorus from wastewater. aidic.it The process involves cycling activated sludge through anaerobic and aerobic zones. In the anaerobic phase, PAOs take up volatile fatty acids (VFAs), such as acetate, and store them as polyhydroxyalkanoates (PHAs). aidic.it

The availability and concentration of acetate are critical for the performance of EBPR systems. High concentrations of acetate have been shown to have no adverse effect on the anaerobic phase, with PAOs performing well in phosphorus release and acetate assimilation. researchgate.net However, residual acetate in the subsequent aerobic phase can be detrimental, preventing PAOs from assimilating phosphorus. researchgate.net

Research has also explored the combination of acetate with other carbon sources to optimize EBPR. One study found that when the ratio of acetate to glycerol was decreased from 100/0% to 50/50%, the EBPR efficiency increased from 90.2% to 96.2%. nih.govresearchgate.net This suggests that a mixed carbon source can enhance the synthesis of PHAs, providing sufficient energy for luxury phosphorus uptake in the aerobic phase. nih.govresearchgate.net

| Acetate to Glycerol Ratio (%) | EBPR Efficiency (%) |

|---|---|

| 100 / 0 | 90.2 |

| 50 / 50 | 96.2 |

| 0 / 100 | 30.5 |

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com While acetate is biodegradable, AOPs can be employed to treat effluents containing acetate, particularly in industrial wastewater from processes like polyester fiber dyeing. cwejournal.orgepa.gov

Several AOPs have been shown to be effective in degrading acetate. The combination of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light has been identified as a particularly efficient method for the decolorization and degradation of effluents containing acetate. cwejournal.org The addition of H₂O₂ to the O₃/UV process accelerates the decomposition of ozone, which increases the rate of hydroxyl radical generation, thereby enhancing the oxidation of acetate and other organic compounds present in the wastewater. cwejournal.org AOPs can achieve complete mineralization of organic compounds, converting them into carbon dioxide and water. mdpi.com

Environmental Fate and Transport Research

The study of the environmental fate and transport of chemical compounds is crucial for understanding their persistence, movement, and potential impact on ecosystems. cdc.gov This research involves examining the physical, chemical, and biological processes that govern a compound's distribution and transformation in the environment. cdc.gov For acetate, this research is essential for evaluating its role in biogeochemical cycles and its behavior as it moves through various environmental media such as water, soil, and air. cdc.gov

Acetate Cycling in Natural Ecosystems

Acetate is a key metabolic intermediate in the mineralization of organic matter and plays a significant role in the carbon cycle of various natural ecosystems. researchgate.netresearchgate.net Its presence at low concentrations in environments like the water column reflects a sensitive balance between its production and consumption by microorganisms. researchgate.net

In marine environments, the biogeochemical cycling of acetate is a vital process. researchgate.net Research in areas such as the Kuroshio‐Oyashio extension region of the northwest Pacific Ocean and the Gulf of Mexico has highlighted the rapid biological turnover of acetate. researchgate.netresearchgate.net This turnover contributes significantly to the carbon demand of bacteria, at times surpassing the contributions of other compounds like methanol. researchgate.net Microbial metabolism of acetate is a primary driver of carbon cycling, with acetate serving as both a vital energy and carbon source for microbial growth. researchgate.netresearchgate.net Studies have shown that a substantial portion of acetate is oxidized for energy, while the remainder is assimilated into microbial biomass. researchgate.net For instance, in some marine locations, acetate carbon has been estimated to account for up to 50.4% of bacterial carbon production. researchgate.net

The cycling of acetate is not limited to marine systems. In terrestrial ecosystems, acetate is also a central compound in the carbon cycle, involved in processes such as nitrogen fixation and denitrification. oregonstate.edulabxchange.org The movement and transformation of acetate in these environments are influenced by various factors, including the presence of microorganisms and the physical and chemical properties of the soil and water.

| Process | Description | Significance in Ecosystem | Reference Location |

|---|---|---|---|

| Microbial Oxidation | Acetate is used as an energy source by microorganisms. | Primary driver of energy flow in microbial communities. | Gulf of Mexico researchgate.net |

| Microbial Assimilation | Acetate is incorporated into the biomass of microorganisms. | Contributes significantly to bacterial carbon production. researchgate.net | Gulf of Mexico researchgate.net |

| Rapid Biological Turnover | A delicate balance between acetate production and consumption maintains low steady-state concentrations. researchgate.net | Highlights the ecological importance of microbial acetate metabolism. researchgate.net | Kuroshio‐Oyashio Extension researchgate.net |

Modeling Environmental Distribution of Acetate Compounds

Modeling is a critical tool for understanding and predicting the environmental distribution of acetate and its related compounds. ucla.edu These models help researchers simulate how contaminants move through different environmental compartments, such as air, water, and soil, and how they are transformed over time. cdc.govucla.edu

Environmental fate and transport models consider several factors:

Transport Processes: The movement of substances within a medium and across interfaces between different media. cdc.gov

Physicochemical Properties: Factors like volatility and water solubility influence how a compound partitions between air, water, and soil. cdc.gov

Biotransformation: The alteration of the compound by living organisms, primarily microorganisms. cdc.gov

For volatile acetate compounds like vinyl acetate, atmospheric transport is a significant pathway. cdc.gov Models can predict its atmospheric lifetime, which is influenced by processes like indirect photolysis. cdc.gov In aquatic systems, hydrolysis is a key degradation pathway. cdc.gov

Researchers use various modeling approaches, from simple qualitative analyses to complex quantitative studies, to predict the potential for human and environmental exposure. cdc.gov For instance, molecular modeling has been used to evaluate the interaction of poly(vinyl acetate) with other molecules, which can inform its environmental behavior. nih.gov By integrating data on a compound's properties with site-specific environmental conditions, these models provide valuable insights for environmental risk assessment and management. cdc.gov

Sustainable Resource Management

Sustainable resource management focuses on utilizing resources in a way that meets current needs without compromising the ability of future generations to meet their own. In the context of acetate, this involves recovering it from waste and using it in environmentally friendly synthetic processes.

Valorization of Acetate from Waste Streams

The recovery and reuse of valuable components from industrial waste streams is an important aspect of sustainable resource management and a circular carbon economy. nih.gov Acetate and acetic acid are often present in industrial effluents and represent a potential resource that can be valorized. nih.govnih.gov

One approach to valorization is the recovery of acetic acid from aqueous waste streams. nih.gov Techniques such as extractive distillation have been investigated for this purpose. nih.gov This method involves adding a high-boiling solvent to the waste stream to alter the relative volatility of acetic acid and water, facilitating their separation. nih.gov Studies have demonstrated the feasibility of this technique for recovering acetic acid from waste generated in electrochemical processes. nih.gov

Another avenue for valorization is the bioconversion of waste materials into acetate. nih.gov Various waste streams, including gaseous substrates like CO2, can be recycled into acetate through processes like gas fermentation and electrochemical reduction. nih.gov This recovered acetate can then serve as a platform chemical for the production of a wide range of value-added products. nih.gov Recent research has also highlighted that acetate, often considered a toxic waste product of bacterial fermentation, can be a beneficial nutrient for bacteria like Escherichia coli under certain conditions, opening up possibilities for its better use in sustainable bioproduction. toulouse-biotechnology-institute.fr

| Technology | Description | Application | Potential Benefit |

|---|---|---|---|

| Extractive Distillation | Separation technique using a solvent to alter relative volatility. nih.gov | Recovery of acetic acid from industrial wastewater. nih.gov | Economic recovery of a valuable chemical. nih.gov |

| Gas Fermentation | Conversion of C1 gases (e.g., CO2) into acetate by microorganisms. nih.gov | Production of acetate from waste gases. nih.gov | Contributes to a circular carbon economy. nih.gov |

| Electrochemical Reduction | Use of electrical energy to convert CO2 into acetate. nih.gov | Sustainable production of acetate from greenhouse gases. nih.gov | Offers a route to high acetate yields. nih.gov |

Green Synthesis of Acetate-Based Compounds for Environmental Applications

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. patsnap.comnih.gov Acetate and its derivatives are increasingly being used in green synthesis pathways.

Glacial acetic acid is explored as a green solvent in organic synthesis due to its biodegradability and low toxicity. patsnap.com It has been successfully used in reactions like esterifications and acetylations, replacing more harmful solvents such as dichloromethane. patsnap.com This reduces the environmental impact of chemical production. patsnap.com

The synthesis of acetate esters, such as bio-ethyl acetate, can be achieved using environmentally friendly catalysts. researchgate.net For example, natural clays have been shown to be highly active and selective catalysts for the gas-phase synthesis of bio-ethyl acetate from bio-ethanol and bio-acetic acid. researchgate.net This approach avoids the use of more hazardous traditional catalysts.

Furthermore, acetate-based compounds themselves can have environmental applications. For instance, acetylated xylan, synthesized from the reaction of xylan with acetic anhydride (B1165640), is being investigated for use in biodegradable food packaging. mdpi.com This renewable feedstock can be used to create coatings that enhance the barrier and antimicrobial properties of paper-based packaging, offering a sustainable alternative to petroleum-based plastics. mdpi.com

Biochemical and Biological Research Applications Non Clinical

Microbial Metabolism and Fermentation Processes

Sodium acetate (B1210297) serves as a readily available and easily assimilable carbon and energy source for a wide range of microorganisms. lvyuanchem.comfrontiersin.org In microbial cultures, acetate is metabolized to acetyl-coenzyme A (acetyl-CoA), a central intermediate in numerous anabolic and catabolic pathways. bioassaysys.comnih.gov This versatility makes it a valuable substrate in research settings to study microbial growth, physiology, and metabolic flux.

In environmental microbiology, particularly in wastewater treatment, sodium acetate is frequently used as a supplementary carbon source to enhance biological nutrient removal. nbinno.com It provides the necessary carbon for denitrifying bacteria to convert nitrate (B79036) to nitrogen gas, a critical step in preventing eutrophication. lvyuanchem.comnbinno.com Studies have demonstrated that the addition of sodium acetate can significantly boost denitrification rates. nbinno.com Similarly, it supports the growth of phosphorus-accumulating organisms, improving biological phosphorus removal. nbinno.com

Different microorganisms exhibit varying efficiencies in utilizing acetate. For instance, the microalga Chlorella vulgaris can use sodium acetate in mixotrophic and heterotrophic cultures, showing higher cell density and dry weight compared to purely photoautotrophic growth. frontiersin.org In the bacterium Escherichia coli, acetate can be assimilated through two primary pathways, which are often the subject of metabolic studies. oup.com The choice of acetate as a carbon source can also influence the composition of microbial communities. For example, in systems for simultaneous denitrification and desulfurization, using sodium acetate as the carbon source was found to favor the growth of certain bacteria like Desulfovibrio, which are involved in dissimilatory nitrate reduction to ammonium (B1175870) (DNRA). rsc.org

Table 1: Examples of Microorganisms Utilizing Sodium Acetate as a Carbon Source

| Microorganism | Research Context | Key Findings | Reference(s) |

|---|---|---|---|

| Chlorella vulgaris | Mixotrophic Culture | Maximum cell density of 3.52 x 10⁷ cells/mL and dry weight of 3.48 g/L were achieved. | frontiersin.org |

| Denitrifying Bacteria | Wastewater Treatment | Addition of sodium acetate can increase the denitrification rate by 40%-60%. | nbinno.com |

| Schizochytrium limacinum SR21 | DHA Production | Used as an initial carbon source in pH-auxostat culture for docosahexaenoic acid (DHA) production. | researchgate.net |

| Desulfovibrio | Sulfate Biotransformation | The use of sodium acetate favored the growth of these DNRA bacteria. | rsc.org |

| Escherichia coli | Metabolic Engineering | Serves as a key metabolite for producing value-added chemicals derived from acetyl-CoA. | nih.gov |

Acetate is a key intermediate and product in many microbial fermentation processes that yield valuable bioactive compounds. nih.gov During fermentation, microorganisms break down organic matter, producing a variety of metabolites, including organic acids like acetic acid, which exists in equilibrium with its conjugate base, acetate. mdpi.comresearchgate.net The production of these compounds can enhance the nutritional and functional properties of fermented foods. mdpi.com

Beyond food applications, acetate fermentation is a target for the biotechnological production of specific chemicals. Acetogenic bacteria, for instance, can produce acetate from C1 gases like CO and CO2 through the Wood-Ljungdahl pathway. frontiersin.org This process is researched for its potential in sustainable chemical production. unl.pt The produced acetate can then serve as a feedstock for other microbial conversions to create value-added products like succinic acid, itaconic acid, mevalonic acid, and acetoin. nih.gov

To improve the efficiency of converting acetate into desired products, researchers employ metabolic engineering and synthetic biology techniques. oup.com A primary goal is to overcome bottlenecks in the natural acetate assimilation pathways of host organisms like Escherichia coli and the yeast Yarrowia lipolytica. oup.comnih.gov

In E. coli, the two main pathways for acetate utilization involve the low-affinity acetate kinase (AckA)-phosphate acetyltransferase (Pta) system and the high-affinity acetyl-CoA synthetase (Acs). oup.comnih.gov Research has shown that manipulating these pathways can enhance acetate consumption. oup.com For example, overexpressing the genes for the entire acetate utilization pathway in an engineered E. coli strain resulted in a 15% faster acetate consumption rate and a 35% higher titer of diols (acetoin and 2,3-butanediol). acs.org Specifically, leveraging the ackA-pta pathway was found to be more effective than using the acs pathway for this purpose. acs.org

Similarly, in Yarrowia lipolytica, enhancing acetate utilization is crucial for producing fatty alcohols and triterpenoids. nih.gov One study reinforced the conversion of acetate to acetyl-CoA by introducing ackA-pta genes from another organism. nih.gov This, combined with other strategies like using a microbial electrosynthesis (MES) system to supply reducing power, led to a 6.17-fold increase in fatty alcohol production from acetate. nih.gov In the acetogen Acetobacterium woodii, selectively overexpressing genes for phosphotransacetylase and acetate kinase was shown to increase the carbon flow through the Wood-Ljungdahl pathway, resulting in final acetate concentrations of over 50 g/L under autotrophic conditions. unl.pt

Table 2: Genetic Engineering Strategies for Enhanced Acetate Utilization

| Microorganism | Target Pathway/Genes | Goal | Outcome | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | Acetate uptake and utilization pathways (ackA-pta, maeA) | Enhance diol production | Achieved diol titer of 1.16 g/L, a 35% increase over the baseline strain. | acs.org |

| Yarrowia lipolytica | Acetate to acetyl-CoA conversion (ackA-pta) | Improve fatty alcohol production | Fatty alcohol production reached 83.8 mg/g DCW, a 6.17-fold increase. | nih.gov |

| Acetobacterium woodii | Wood-Ljungdahl pathway (phosphotransacetylase, acetate kinase) | Increase autotrophic acetate production | Final acetate concentrations exceeded 50 g/L. | unl.pt |

| Clostridium ljungdahlii | Acetate reassimilation (acyl-CoA synthetases) | Reduce acetate byproduct formation | Successfully reduced acetate formation and increased ethanol (B145695) and isopropanol (B130326) production. | frontiersin.org |

Enzymatic Studies and Biochemical Pathways (In Vitro)

Acetate's role as a product or substrate makes it a key molecule in various in vitro enzyme assays. These assays are crucial for studying enzyme kinetics, specificity, and inhibition. For instance, enzyme-coupled assays have been developed to measure acetate concentrations with high sensitivity. One such system uses a series of enzymatic reactions that ultimately link the presence of acetate to the production of NADH, which can be monitored via fluorescence or absorbance. nih.gov

This type of assay is particularly useful for profiling the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine (B10760008) residues on proteins and produce acetate as a byproduct. nih.gov By optimizing the assay to measure micromolar concentrations of acetate, researchers can determine the steady-state kinetic parameters of different HDAC isozymes. nih.gov Similar enzyme-coupled assays are commercially available and are used to quantify acetate in various biological samples, including plasma and cell culture media. bioassaysys.com

Acetate is also used as a component in reaction buffers for certain enzymatic studies. For example, potassium acetate is included in the reaction buffer for Recombinase Polymerase Amplification (RPA), an isothermal DNA amplification technique, as it stimulates the activity of the enzymes involved. peerj.com In other contexts, acetate or its derivatives are used directly as substrates. In studies of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide is used, which is structurally related to acetylcholine (B1216132) and releases thiocholine (B1204863) upon cleavage, allowing for colorimetric detection. mdpi.com

The two principal enzymatic pathways for acetate metabolism are central topics of biochemical research. These pathways govern how cells convert acetate into the vital metabolite acetyl-CoA.

Acetate Kinase (AckA) and Phosphotransacetylase (Pta) Pathway : This is a two-step, reversible pathway. nih.govnih.gov Pta converts acetyl-CoA and inorganic phosphate (B84403) into acetyl phosphate, and AckA then converts acetyl phosphate and ADP into acetate and ATP. nih.govtaylorandfrancis.com This pathway is crucial for both acetate assimilation (at high concentrations) and excretion, coupling carbon metabolism with energy generation (ATP). nih.govnih.gov Research has identified these enzymes not only in bacteria but also in some eukaryotic microbes, where they can be part of different metabolic contexts. nih.gov Studies on acetogenic bacteria like Acetobacterium woodii often focus on these enzymes, as they are key to the production of acetate and the generation of ATP. taylorandfrancis.com

Acetyl-CoA Synthetase (Acs) Pathway : This is a high-affinity, single-step pathway that directly converts acetate, ATP, and Coenzyme A into acetyl-CoA, AMP, and pyrophosphate. nih.govnih.gov Because the subsequent hydrolysis of pyrophosphate makes the reaction irreversible in vivo, this pathway primarily functions to scavenge low concentrations of acetate from the environment for anabolic purposes. nih.gov Research in E. coli has demonstrated that both the AckA-Pta and Acs pathways contribute to cellular responses to acetate. nih.gov Studies on pathogenic spirochetes have provided biochemical and structural evidence for the role of acetate kinases in an acetogenic pathway that allows the organism to use alternative energy sources, culminating in ATP generation. biorxiv.org Furthermore, research in cancer biology has shown that cancer cells can use acetate as a nutritional source in an ACSS2 (the human isoform of Acs)-dependent manner, particularly under metabolic stress conditions like low oxygen. elsevierpure.com

Cell Culture Media Research (Microbial and Plant, Non-Clinical)

Sodium acetate is a key component in non-clinical cell culture media for both microbial and plant systems, where it can serve as an alternative carbon source and influence cellular processes. Its role is particularly significant in optimizing growth conditions and enhancing the production of desired metabolites. Research in this area focuses on understanding the precise effects of acetate concentrations on different cell types and leveraging this knowledge for biotechnological applications.

Optimization of Acetate Concentrations in Microbial and Plant Cell Cultures

The optimal concentration of sodium acetate in culture media is highly dependent on the specific organism and the desired outcome, such as biomass accumulation or metabolite synthesis. Studies have shown that while acetate can be a beneficial supplement, it can also be inhibitory at high concentrations.

In microbial cultures, particularly in Escherichia coli used for recombinant protein production, acetate accumulation is often viewed as a negative byproduct of high-density fermentation. nih.gov However, controlled addition of acetate can be part of a strategy to manage metabolic pathways. For instance, in some engineered strains of E. coli, the presence of acetate is managed to redirect carbon flow and improve the yield of specific products. mdpi.com Research has shown that while high concentrations of acetate (typically above 1-2 g/L) can inhibit growth, lower, controlled concentrations can be utilized by the cells. nih.gov